molecular formula C9H18 B13799976 1,1,3,3-Tetramethylcyclopentane CAS No. 50876-33-0

1,1,3,3-Tetramethylcyclopentane

Cat. No.: B13799976
CAS No.: 50876-33-0
M. Wt: 126.24 g/mol
InChI Key: YWYCGTZNHWYQBD-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethylcyclopentane is a hydrocarbon with the molecular formula C₉H₁₈ . It is a derivative of cyclopentane, where four of the hydrogen atoms are replaced by methyl groups. This compound is known for its unique structural properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,3,3-Tetramethylcyclopentane can be synthesized through several methods. One common approach involves the alkylation of cyclopentane with methylating agents under specific conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is conducted at elevated temperatures to ensure the complete substitution of hydrogen atoms with methyl groups .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The process is optimized to maximize yield and minimize by-products. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetramethylcyclopentane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols, ketones, or carboxylic acids, while halogenation can produce various halogenated derivatives .

Scientific Research Applications

1,1,3,3-Tetramethylcyclopentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,3,3-tetramethylcyclopentane in chemical reactions involves the interaction of its methyl groups and cyclopentane ring with various reagents. The molecular targets and pathways depend on the specific reaction being studied. For example, in oxidation reactions, the methyl groups may be targeted by oxidizing agents, leading to the formation of alcohols or ketones .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane: The parent compound of 1,1,3,3-tetramethylcyclopentane, with no methyl substitutions.

    1,1,3,4-Tetramethylcyclopentane: A similar compound with different methyl group positions.

    2-Ethyl-1,1,3,3-tetramethylcyclopentane: Another derivative with an ethyl group substitution.

Uniqueness

This compound is unique due to its specific methyl group substitutions, which impart distinct chemical and physical properties. These properties make it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Properties

CAS No.

50876-33-0

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

IUPAC Name

1,1,3,3-tetramethylcyclopentane

InChI

InChI=1S/C9H18/c1-8(2)5-6-9(3,4)7-8/h5-7H2,1-4H3

InChI Key

YWYCGTZNHWYQBD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1)(C)C)C

Origin of Product

United States

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